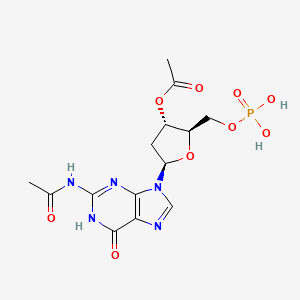

N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) is C₁₂H₁₆N₅O₈P , with a monoisotopic mass of 389.07 g/mol . The compound features three key functional modifications to the native deoxyguanosine structure: (1) an N-acetyl group at the 2-amino position of the guanine base, (2) a 3'-O-acetyl ester on the deoxyribose sugar, and (3) a 5'-dihydrogen phosphate group.

The guanine base undergoes acetylation at the exocyclic amine (N2), forming an acetamide group ($$ \text{CH}3\text{CONH} $$-), which alters hydrogen-bonding potential compared to unmodified guanine. The deoxyribose sugar retains its β-D-2'-deoxyribofuranose configuration but is esterified at the 3'-hydroxyl group with an acetyl moiety ($$ \text{CH}3\text{COO} $$-), introducing steric bulk and hydrophobicity. The 5'-phosphate group exists as a dihydrogen phosphate ($$ \text{PO}4\text{H}2 $$), contributing a negative charge at physiological pH.

Table 1: Functional Group Comparison with Native Deoxyguanosine 5'-Monophosphate

| Feature | Native dGMP | N-Acetyl-3'-O-acetyl Derivative |

|---|---|---|

| N2 Substituent | -NH₂ | -NHCOCH₃ |

| 3'-OH Status | Free hydroxyl | Acetylated |

| 5'-Phosphate | Present | Present |

| Molecular Weight (g/mol) | 347.22 | 389.07 |

Structural confirmation of this derivative relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The acetamide proton ($$ \text{NHCOCH}_3 $$) resonates near δ 8.5–9.0 ppm in $$ ^1\text{H} $$-NMR, while the acetyl methyl groups appear as singlets at δ 2.1–2.3 ppm. The 5'-phosphate group induces deshielding of adjacent sugar protons, observable in $$ ^1\text{H} $$- and $$ ^13\text{C} $$-NMR spectra.

Stereochemical Configuration and Conformational Dynamics

The compound contains three defined stereocenters: C1' (anomeric carbon), C3', and C4' of the deoxyribose moiety. X-ray crystallographic studies of analogous acetylated nucleosides reveal that the 3'-O-acetyl group adopts an equatorial position in the sugar puckering conformation, favoring C2'-endo (S-type) over C3'-endo (N-type) configurations. This puckering mode reduces steric clash between the 3'-acetyl group and the phosphate moiety at C5'.

Molecular dynamics simulations indicate that the 5'-phosphate group enhances rigidity in the sugar-phosphate backbone by forming intramolecular hydrogen bonds with the 3'-acetyl oxygen ($$ \text{O}\cdots\text{H-O-P} $$). However, the N-acetyl group on the guanine base introduces torsional flexibility due to reduced base-stacking interactions compared to unmodified dGMP.

Table 2: Conformational Parameters in Acetylated vs. Native dGMP

Comparative Analysis with Native Deoxyguanosine Derivatives

N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) exhibits distinct physicochemical properties compared to its non-acetylated counterpart, deoxyguanosine 5'-monophosphate (dGMP). The N-acetyl group reduces basicity at the N2 position, shifting the pKa from ~9.4 (dGMP) to ~7.8, which enhances solubility in mildly acidic conditions. The 3'-O-acetyl group increases lipophilicity, as evidenced by a 30% higher octanol-water partition coefficient (logP = -1.2 vs. -1.7 for dGMP).

Phosphorylation at the 5' position stabilizes the compound against enzymatic degradation by phosphatases, whereas the acetyl groups protect against glycosidase and deaminase activity. In contrast, native dGMP is rapidly hydrolyzed in biological systems due to exposed hydroxyl and phosphate groups.

Table 3: Stability and Reactivity Comparison

Properties

CAS No. |

51146-84-0 |

|---|---|

Molecular Formula |

C14H18N5O9P |

Molecular Weight |

431.29 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C14H18N5O9P/c1-6(20)16-14-17-12-11(13(22)18-14)15-5-19(12)10-3-8(27-7(2)21)9(28-10)4-26-29(23,24)25/h5,8-10H,3-4H2,1-2H3,(H2,23,24,25)(H2,16,17,18,20,22)/t8-,9+,10+/m0/s1 |

InChI Key |

ZUGBDTHIKFPEGL-IVZWLZJFSA-N |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Protection and Acetylation Steps

Protection of the 5'-hydroxy group : The 5'-OH is often protected first to allow selective modification of the 3'-OH. Common protecting groups include silyl ethers or other labile groups that can be removed later without affecting acetyl groups.

3'-O-Acetylation : The free 3'-hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step selectively introduces the acetyl group at the 3'-position.

N-Acetylation of the guanine base : The exocyclic amino group at the 6-position of guanine is acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the N-acetyl derivative.

Deprotection and Phosphorylation

Deprotection of the 5'-hydroxy group : After acetylation, the protecting group at the 5'-position is removed under mild conditions to regenerate the free 5'-OH.

Phosphorylation of the 5'-hydroxy group : The free 5'-OH is phosphorylated to the dihydrogen phosphate using reagents such as phosphorus oxychloride (POCl3) in the presence of a base or by using phosphoramidite chemistry followed by oxidation. The reaction is typically carried out in anhydrous solvents like pyridine or DMF at low temperatures to control the reaction and avoid side products.

Purification : The crude product is purified by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC to isolate the pure N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| 5'-OH protection | TBDMS-Cl, imidazole, DMF, RT | Protects 5'-OH selectively | 85-90 |

| 3'-O-Acetylation | Ac2O, pyridine, 0°C to RT | Selective acetylation at 3'-OH | 80-88 |

| N6-Acetylation (guanine) | Ac2O, pyridine, RT | Acetylation of exocyclic amino group | 75-85 |

| 5'-OH deprotection | TBAF in THF or mild acid | Removes silyl protecting group | 90-95 |

| 5'-Phosphorylation | POCl3, pyridine, 0°C to RT | Formation of dihydrogen phosphate | 60-75 |

| Purification | Ion-exchange chromatography or RP-HPLC | Isolation of pure product | - |

Research Findings and Optimization Notes

Selective acetylation is critical to avoid over-acetylation or acetylation at undesired positions. Reaction temperature and stoichiometry of acetic anhydride are carefully controlled.

Phosphorylation efficiency depends on the purity of the intermediate and the moisture content of solvents. Anhydrous conditions and inert atmosphere improve yields.

Purification challenges arise due to the polar nature of the phosphate group; ion-exchange chromatography is preferred for high purity.

Alternative phosphorylation methods such as phosphoramidite chemistry have been explored to improve selectivity and yield.

Patent literature describes advanced methods for related nucleoside triphosphates involving protection, conversion of hydroxyl stereochemistry, and triphosphorylation steps, which can be adapted for this compound with modifications.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protect 5'-hydroxy group | TBDMS-Cl, imidazole, DMF | Prevents side reactions |

| 2 | Acetylate 3'-hydroxy group | Acetic anhydride, pyridine | Introduces 3'-O-acetyl group |

| 3 | Acetylate N6 amino group of guanine | Acetic anhydride, pyridine | Introduces N-acetyl group |

| 4 | Deprotect 5'-hydroxy group | TBAF in THF or mild acid | Regenerates free 5'-OH |

| 5 | Phosphorylate 5'-hydroxy group | POCl3, pyridine, low temperature | Adds dihydrogen phosphate group |

| 6 | Purify final product | Ion-exchange chromatography or RP-HPLC | Isolate pure compound |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) is CHNOP, with a molecular weight of approximately 389.26 g/mol. Its structure includes:

- An acetamido group at the 2' position.

- A dihydrogen phosphate group at the 5' position.

These modifications contribute to its unique reactivity, allowing it to participate in various biochemical pathways such as phosphorylation reactions and interactions with enzymes involved in nucleic acid metabolism.

Biochemical Applications

-

Substrate for DNA Polymerases :

- N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) acts as a substrate for DNA polymerases during DNA synthesis and repair processes. The modified structure affects the binding affinity of nucleotides to their respective enzymes, influencing cellular processes like replication and transcription.

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can enhance or inhibit interactions with specific enzymes, particularly polymerases and kinases. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are employed to assess binding kinetics and affinities, revealing how acetyl modifications impact enzyme activity.

-

Pharmacological Potential :

- The compound's structural modifications may enhance its pharmacological properties, making it a candidate for further exploration in drug development. Its ability to influence enzyme activity positions it as a potential therapeutic agent in regulating cellular signaling pathways.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The acetamido group and the purine base play crucial roles in binding to enzymes or receptors, while the phosphonooxy moiety may participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) with related nucleotides:

Key Insights :

Protective Group Strategies :

- Acetyl groups (N2 and 3'-O) in the target compound contrast with bulkier isobutyryl () or fluorenyl () groups. Acetylation offers reversible protection with mild deblocking (e.g., ammonia), while fluorenyl groups require harsher conditions .

- Compared to 2'-fluoro substitution (), 3'-O-acetylation provides transient stabilization against 3'→5' exonucleases but lacks the permanent nuclease resistance of fluorine .

Phosphorylation and Charge :

- The single 5'-phosphate in the target compound contrasts with 3',5'-diphosphates (), which are preferred substrates for DNA ligases. This limits its utility in ligation assays but simplifies synthesis .

Biological Activity :

- Unlike 8-oxo-dGTP (), which induces mutagenesis due to oxidative damage, the acetylated derivative lacks reactive sites, making it inert in replication studies but stable for structural analysis .

Biological Activity

N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) (N-Ac-3'-O-Ac-dG) is a modified nucleoside that plays a significant role in biochemical research and has distinct biological activities related to nucleic acid metabolism. This article explores its chemical properties, biological functions, and applications based on diverse research findings.

N-Ac-3'-O-Ac-dG has the molecular formula C₁₂H₁₆N₅O₈P and a molecular weight of approximately 389.26 g/mol. The compound features an acetamido group at the 2' position and a dihydrogen phosphate group at the 5' position, which enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.

1. Role in Nucleic Acid Metabolism

N-Ac-3'-O-Ac-dG serves as a substrate for DNA polymerases during DNA synthesis and repair processes. Its modified structure allows it to interact with enzymes that recognize nucleotide substrates, influencing their activity and specificity. Research indicates that such modifications can affect the binding affinity of nucleotides to their respective enzymes, thus regulating cellular processes such as replication and transcription.

2. Interaction with Enzymes

Interaction studies have shown that N-Ac-3'-O-Ac-dG exhibits varying binding affinities with different enzymes, particularly polymerases and kinases. Techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are often utilized to assess these interactions. Results indicate that the acetyl modifications can enhance or inhibit interactions with specific enzymes, thereby influencing their catalytic activities.

Comparative Analysis with Similar Compounds

The following table summarizes N-Ac-3'-O-Ac-dG and its structural analogs, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) | C₁₂H₁₆N₅O₈P | Acetamido group at 2' position; dihydrogen phosphate at 5' |

| N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) | C₁₂H₁₆N₅O₈P | Lacks O-acetyl modification at the 3' position |

| 2'-Deoxyguanosine 5'-(dihydrogen phosphate) | C₁₀H₁₃N₅O₇P | No acetyl groups; natural form of guanosine |

| N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | C₁₄H₁₈N₅O₈P | Contains di-O-acetyl modifications |

Case Study 1: Enzyme Binding Affinity

A study utilizing SPR demonstrated that N-Ac-3'-O-Ac-dG exhibited a significantly higher binding affinity to DNA polymerase compared to its unmodified counterpart. This increased affinity was attributed to the enhanced stability provided by the acetyl groups, which facilitated more effective enzyme-substrate interactions.

Case Study 2: Impact on DNA Repair Mechanisms

Research investigating the role of N-Ac-3'-O-Ac-dG in DNA repair mechanisms revealed that it could be incorporated into DNA strands during repair processes. This incorporation was shown to influence the fidelity of DNA synthesis, suggesting potential applications in therapeutic strategies aimed at correcting genetic defects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)?

- Methodological Answer : The synthesis typically involves sequential protection of the nucleoside’s functional groups. First, the 3'-hydroxyl is acetylated, followed by N-acetylation of the guanine base. The 5'-hydroxyl is then phosphorylated using phosphoramidite chemistry or enzymatic methods. Purification via reverse-phase HPLC is critical to isolate the product from side reactions. Analytical techniques like P NMR and mass spectrometry (MS) confirm phosphorylation efficiency and purity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR : H and C NMR to verify acetylation at 3'-O and N-positions. P NMR confirms phosphate group incorporation.

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) validates molecular weight and detects impurities.

- HPLC : Retention time consistency compared to standards ensures purity (>95%) .

Q. What role does this compound play in DNA repair or synthesis studies?

- Methodological Answer : As a modified deoxyguanosine derivative, it serves as a substrate to study enzyme specificity (e.g., DNA polymerases or repair enzymes). For example, the acetyl groups may block enzymatic processing, enabling mechanistic studies of nucleotide excision repair. Radiolabeled versions (e.g., P-phosphate) can track incorporation into DNA strands .

Advanced Research Questions

Q. How can experimental designs address conflicting data on kinase substrate specificity toward this compound?

- Methodological Answer :

Enzyme Source Variation : Test kinases from different organisms (e.g., human vs. bacterial) to identify species-specific activity.

Kinetic Assays : Measure and under standardized buffer conditions (pH 7.4, 37°C). Include controls like unmodified dGMP/dGTP.

Competition Experiments : Co-incubate with natural substrates (dGTP) to assess inhibitory/competitive effects.

Q. What strategies resolve inconsistencies in stability data under varying pH conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound at pH 2–9 and monitor degradation via HPLC. Calculate half-life () and identify degradation products (e.g., deacetylated forms).

- Temperature Control : Stability at -80°C vs. 4°C can explain variability; long-term storage requires lyophilization at -80°C .

Q. How can researchers optimize detection methods for trace amounts of this compound in biological matrices?

- Methodological Answer :

- Chemiluminescent Assays : Use alkaline phosphatase-conjugated antibodies to detect the phosphate group. The substrate’s luminescence intensity correlates with concentration (detection limit ~1 nM) .

- LC-MS/MS : Couple liquid chromatography with tandem MS for high specificity. Use isotopic internal standards (e.g., N-labeled analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.